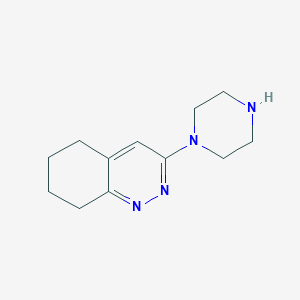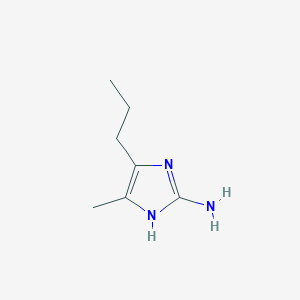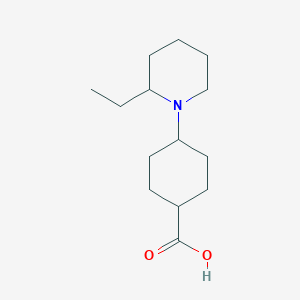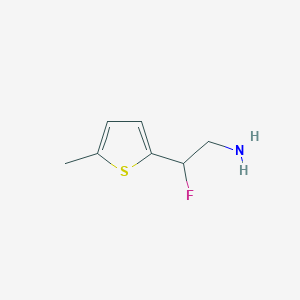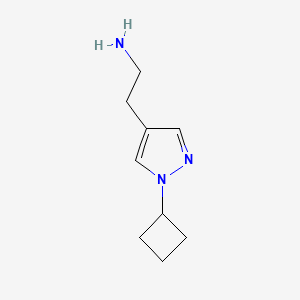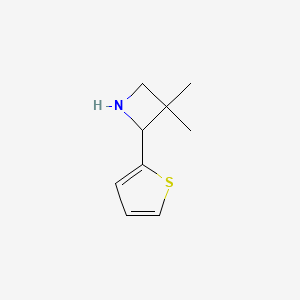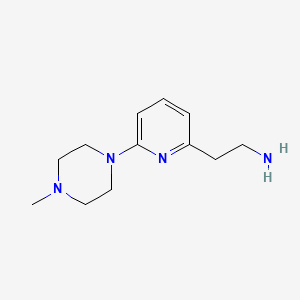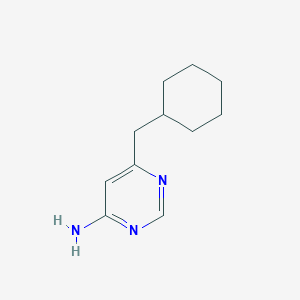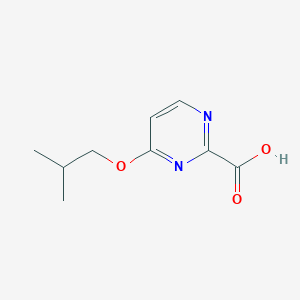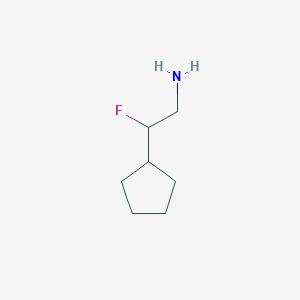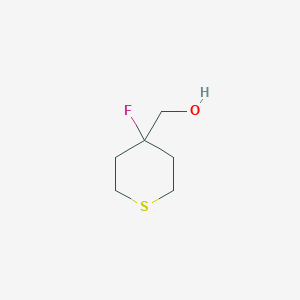![molecular formula C8H12N2O2 B1470418 2-乙基-八氢吡咯并[3,4-c]吡咯-1,3-二酮 CAS No. 1782916-35-1](/img/structure/B1470418.png)
2-乙基-八氢吡咯并[3,4-c]吡咯-1,3-二酮
描述
2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is an organic compound that has garnered significant attention in the scientific community.
科学研究应用
2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Mode of Action
It is known that similar compounds, such as n-phthalimidoaziridines, can inhibit the growth of cancer cells due to the alkylation of dna molecules .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have been found to exhibit cytotoxic properties, inhibiting the growth of cancer cells due to the alkylation of dna molecules .
生化分析
Biochemical Properties
2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit kinase inhibitory activity, which suggests its potential interaction with kinases, enzymes that play a crucial role in cell signaling pathways . Additionally, the compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with various biomolecules, enhancing its binding affinity and specificity.
Cellular Effects
2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its kinase inhibitory activity can lead to the modulation of signaling pathways involved in cell proliferation, differentiation, and apoptosis . Furthermore, the compound’s interaction with DNA and RNA can result in changes in gene expression, impacting cellular functions and metabolic processes.
Molecular Mechanism
The molecular mechanism of 2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, its kinase inhibitory activity is achieved through competitive inhibition, where the compound competes with ATP for binding to the kinase’s active site . Additionally, 2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as kinase inhibition and modulation of cell signaling pathways . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s kinase inhibitory activity can influence metabolic pathways by modulating the activity of kinases involved in metabolic regulation . Additionally, the compound’s interaction with other enzymes can lead to changes in the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione exhibits specific subcellular localization, which influences its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with nuclear proteins can direct it to the nucleus, where it can modulate gene expression. Similarly, its localization to the mitochondria can impact cellular metabolism and energy production.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves the thermolysis of N-substituted aziridines with maleimides. For instance, aziridine reacts with N-phenylmaleimide under specific conditions to yield the desired compound . The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely involves scalable procedures similar to laboratory methods, with optimizations for yield and purity. Industrial processes may employ continuous flow reactors and advanced purification techniques to ensure consistent quality.
化学反应分析
Types of Reactions: 2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives.
相似化合物的比较
Pyrrolopyrazine Derivatives: These compounds share structural similarities and are synthesized through related methods.
Octahydropyrrolo[3,4-c]pyrroles: These compounds have similar core structures but may differ in substituents and functional groups.
Uniqueness: 2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its specific ethyl substitution and cyclic urea structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
属性
IUPAC Name |
5-ethyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-10-7(11)5-3-9-4-6(5)8(10)12/h5-6,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFAIFLAXSXKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CNCC2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


